molecular formula C19H23NO6 B12305695 (2S)-3-Methyl-2-{2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}butanoic acid

(2S)-3-Methyl-2-{2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}butanoic acid

Cat. No.: B12305695
M. Wt: 361.4 g/mol
InChI Key: DRNIMTGBZBIVJQ-UHFFFAOYSA-N
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Description

(2S)-3-Methyl-2-{2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}butanoic acid is a complex organic compound with a unique structure that includes a chromenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-Methyl-2-{2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}butanoic acid typically involves multiple steps. The starting materials often include 3,4,8-trimethyl-2-oxo-2H-chromen-7-ol and 3-methyl-2-aminobutanoic acid. The key steps in the synthesis include:

    Esterification: The chromenone derivative is esterified with acetic acid to form an ester intermediate.

    Amidation: The ester intermediate is then reacted with 3-methyl-2-aminobutanoic acid under amidation conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-Methyl-2-{2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the chromenone moiety to a dihydro derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce dihydro derivatives.

Scientific Research Applications

(2S)-3-Methyl-2-{2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-3-Methyl-2-{2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}butanoic acid involves its interaction with specific molecular targets. The chromenone moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-3-Methyl-2-{2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}propanoic acid
  • (2S)-3-Methyl-2-{2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}pentanoic acid

Uniqueness

The uniqueness of (2S)-3-Methyl-2-{2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}butanoic acid lies in its specific structure, which includes a chromenone moiety and a butanoic acid side chain. This structure imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H23NO6

Molecular Weight

361.4 g/mol

IUPAC Name

3-methyl-2-[[2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxyacetyl]amino]butanoic acid

InChI

InChI=1S/C19H23NO6/c1-9(2)16(18(22)23)20-15(21)8-25-14-7-6-13-10(3)11(4)19(24)26-17(13)12(14)5/h6-7,9,16H,8H2,1-5H3,(H,20,21)(H,22,23)

InChI Key

DRNIMTGBZBIVJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)NC(C(C)C)C(=O)O)C

Origin of Product

United States

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